molecular formula C17H14O6 B12202375 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B12202375
M. Wt: 314.29 g/mol
InChI Key: DCTRURMZCPIWII-UHFFFAOYSA-N
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Description

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with furoic acid derivatives. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromenyl group . The product is then precipitated and purified through recrystallization from solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenyl group to dihydro derivatives.

    Substitution: The furoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted furoic acid derivatives .

Scientific Research Applications

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl group but differ in their substituents.

    Furoic acid derivatives: These compounds share the furoic acid moiety but differ in their linked groups.

Uniqueness

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is unique due to its combination of a chromenyl group and a furoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C17H14O6/c1-9-5-16(18)23-14-7-12(3-4-13(9)14)21-8-11-6-15(17(19)20)22-10(11)2/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

DCTRURMZCPIWII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C

Origin of Product

United States

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